molecular formula C23H24O8 B1684655 Wortmannin CAS No. 19545-26-7

Wortmannin

Cat. No.: B1684655
CAS No.: 19545-26-7
M. Wt: 428.4 g/mol
InChI Key: QDLHCMPXEPAAMD-QAIWCSMKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Wortmannin can be synthesized through various methods. One approach involves the conversion of L-ribose to a sugar derivative, followed by Ru-catalyzed cross metathesis to generate an unsaturated ester. This ester undergoes intramolecular [3+2] cycloaddition in the presence of hydroxylamine and chloramine-T to yield isooxazoline . Another method involves the total synthesis of this compound and viridin, which includes constructing the tetracyclic ring skeleton and the all-carbon quaternary center using intramolecular Heck reaction, Friedel-Crafts reaction, allyl migration, and MHAT radical reaction .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Penicillium funiculosum and Talaromyces wortmannii. The fungi are cultured in suitable media, and this compound is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Wortmannin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit PI3Ks by forming a covalent bond with the enzyme’s active site, leading to irreversible inhibition .

Common Reagents and Conditions: Common reagents used in this compound synthesis and reactions include hydroxylamine, chloramine-T, and various catalysts such as ruthenium for cross metathesis . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Major Products Formed: The major products formed from this compound reactions include isooxazoline derivatives and other furanosteroid compounds . These products are often used in further research and development of PI3K inhibitors.

Scientific Research Applications

Chemosensitization in Cancer Therapy

Wortmannin has been shown to enhance the efficacy of chemotherapeutic agents. A study demonstrated that this compound acts as a chemosensitizer for roscovitine, increasing apoptosis in human tumor cell lines such as A549, HCT116, and HeLa. The mechanism involves the inhibition of phosphorylated protein kinase B/Akt levels, leading to enhanced mitochondrial dysfunction and activation of pro-apoptotic proteins like Bax and Bad .

Induction of DNA Damage

This compound is known to induce cellular toxicity by accumulating DNA double-strand breaks (DSBs). Research indicated that treatment with this compound on DNA-PK-deficient cells resulted in significant DNA damage comparable to exposure to gamma radiation. This effect is attributed to the inhibition of ataxia telangiectasia mutated kinase (ATM), which is critical for DNA repair mechanisms .

Radiosensitivity Enhancement

In normal human fibroblast cultures, this compound has been found to increase sensitivity to radiation-induced cell death. The compound disrupts the G1/S phase checkpoint response and diminishes the expression of p53 and p21, proteins involved in cell cycle regulation following DNA damage . This property suggests potential applications in improving the effectiveness of radiotherapy for cancer patients.

Modulation of Insulin Signaling Pathways

This compound's role in modulating insulin signaling has been explored in animal models. In seizure-prone mice with constitutively activated insulin signaling, administration of this compound reduced brain size and significantly increased lifespan by inhibiting key signaling pathways involving Akt and mTOR . This finding highlights its potential therapeutic implications in metabolic disorders.

Vesicular Trafficking and Golgi Network Dynamics

This compound has been utilized to study vesicular trafficking within cells. It induces reorganization of the trans-Golgi network and affects autophagy pathways by inhibiting specific membrane trafficking processes. Research has shown that this compound treatment leads to abnormal vacuolar structures and impacts cargo secretion dynamics .

Endocytosis Studies

The effects of this compound on endocytosis have been documented, revealing its influence on the distribution of lysosomal membrane proteins. This application is crucial for understanding how this compound alters cellular uptake mechanisms and lysosomal function .

Table 1: Summary of this compound Applications

Application AreaMechanism/EffectReference
Cancer TherapyEnhances apoptosis via PI3K inhibition
DNA Damage InductionInduces DSBs through ATM inhibition
RadiosensitivityIncreases sensitivity to radiation
NeurobiologyModulates insulin signaling; reduces brain size
Vesicular TraffickingAlters trans-Golgi network dynamics
EndocytosisAffects lysosomal protein distribution

Biological Activity

Wortmannin is a potent and specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) family, which includes critical enzymes involved in various cellular processes such as growth, survival, and metabolism. Originally isolated from the fungus Penicillium wortmannii, this compound has garnered significant attention in biomedical research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular signaling pathways, and implications for disease treatment.

This compound primarily exerts its effects by inhibiting PI3K, which plays a crucial role in the insulin signaling pathway and cellular responses to growth factors. The inhibition of PI3K leads to a cascade of downstream effects, impacting various cellular functions:

  • Inhibition of DNA-PK and ATM : this compound inhibits DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase, both of which are essential for DNA repair mechanisms. This inhibition results in increased DNA double-strand breaks (DSBs) and cellular toxicity, particularly in cells deficient in DNA-PK .
  • Impact on Insulin Signaling : Research shows that this compound can enhance insulin secretion from pancreatic beta-cells while simultaneously inducing insulin resistance in peripheral tissues. This dual effect highlights its complex role in glucose homeostasis .
  • Effects on Cell Cycle Regulation : this compound has been identified as an inhibitor of Polo-like kinase 1 (PLK1), which is involved in cell cycle progression. This inhibition can lead to cell cycle arrest in cancer cells, making this compound a candidate for cancer therapy .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect/OutcomeReference
Inhibition of PI3KDecreased cell survival in various cancer cell lines
Induction of DNA damageIncreased DSBs in SCID mouse cells
Enhancement of insulin secretionPotentiated glucose-induced insulin release
Inhibition of PLK1Induced cell cycle arrest in cancer cells
Growth retardation in animal modelsSignificant weight loss observed in treated mice

Case Studies

  • Insulin Secretion Enhancement :
    In a study involving rat islets, this compound was shown to augment glucose-induced insulin secretion. The effect was dose-dependent and persisted even after the removal of this compound from the medium, indicating a lasting impact on insulin release mechanisms .
  • Cellular Toxicity and DNA Damage :
    Research demonstrated that treatment with this compound led to significant DNA fragmentation in human prostate carcinoma cells after 4–6 hours. This suggests that this compound not only inhibits repair pathways but also actively induces damage under certain conditions .
  • Effects on Seizure-Prone Mice :
    A study involving seizure-prone mice indicated that this compound treatment resulted in significant growth retardation compared to control groups. This highlights the potential side effects associated with its use, particularly concerning growth and development .

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for using wortmannin as a PI3K inhibitor in cell-based assays?

  • Methodological guidance : Use this compound at 10–100 nM for PI3K inhibition, pre-incubating cells for 15–30 minutes before stimulation . Controls should include a vehicle (e.g., DMSO) and a structurally distinct PI3K inhibitor (e.g., LY294002) to confirm specificity. For reproducibility, validate batch-to-batch activity using in vitro lipid kinase assays .

Q. How does this compound’s covalent binding mechanism influence experimental timelines?

  • Key considerations : this compound irreversibly inhibits PI3K by forming an enamine bond with Lys-802 in the ATP-binding pocket . This necessitates strict timing for pre-treatment (e.g., 30 min pre-stimulation) and avoidance of washout steps, as effects persist post-removal. For transient signaling studies, use reversible inhibitors like LY294002 as comparators .

Q. What are the primary sources of variability in this compound’s inhibitory efficacy across cell lines?

  • Troubleshooting steps :

  • Check basal PI3K activity (e.g., via p-Akt levels).
  • Account for differential expression of PI3K isoforms (e.g., p110α vs. p110γ).
  • Optimize serum starvation duration to reduce background signaling .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s effects on DNA-PKcs vs. PI3K in kinase selectivity studies?

  • Analytical framework :

  • Dose dependency : PI3K inhibition occurs at ≤100 nM, while DNA-PKcs requires >1 µM .
  • Structural validation : Use PI3K mutants (e.g., Lys802Arg) to confirm target specificity in kinase-dead models .
  • Data reconciliation : Cross-validate with siRNA knockdown or CRISPR-Cas9 models to isolate off-target effects .

Q. What computational strategies predict this compound’s binding affinity to PI3K mutants or homologs?

  • Methodology :

  • Perform molecular docking (e.g., LibDock) using PDB structures (e.g., 3HHM) to analyze binding pockets .
  • Compare binding scores (e.g., LibDock score >120 indicates strong affinity) for mutants like Arg916Pro, which retains this compound binding but lacks catalytic activity .
    • Table 1 : Key residues impacting this compound-PI3K interaction
MutationBinding AffinityCatalytic ActivityReference
Lys802ArgAbolishedInactive
Arg916ProRetainedInactive

Q. How to design experiments distinguishing PI3K-dependent vs. -independent effects in autophagy studies?

  • Experimental design :

  • Combine this compound with autophagy inhibitors (e.g., chloroquine) and monitor LC3-II accumulation via immunoblotting.
  • Use PI3K-knockout cells to isolate PI3K-independent pathways (e.g., ULK1 activation) .

Q. Data Interpretation & Reproducibility

Q. Why do some studies report persistent Akt activation post-wortmannin treatment?

  • Critical analysis :

  • Evaluate feedback loops (e.g., mTORC2 reactivation).
  • Confirm inhibitor stability in culture medium (this compound degrades at 37°C; refresh every 4–6 hours) .
  • Use phospho-specific antibodies with validated cross-reactivity (e.g., p-Akt Thr308 vs. Ser473) .

Q. How to address discrepancies in this compound’s efficacy in 3D vs. 2D cell culture models?

  • Methodological adjustments :

  • Adjust diffusion kinetics: Increase pre-treatment time in 3D spheroids.
  • Quantify intracellular concentration via LC-MS in embedded vs. monolayer cells .

Q. Ethical & Reporting Standards

Q. What metadata must be reported when publishing this compound-based studies?

  • Essential details :

  • Batch-specific activity (IC50 in in vitro assays).
  • Cell line authentication and passage number.
  • Time-resolved treatment protocols (per ARRIVE guidelines) .

Q. How to transparently report negative data in this compound studies (e.g., lack of effect on a hypothesized pathway)?

  • Best practices :
  • Disclose all experimental conditions (e.g., serum concentration, co-treatments).
  • Use supplemental files for raw data (e.g., full western blot images, dose-response curves) .

Properties

IUPAC Name

[(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLHCMPXEPAAMD-QAIWCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040642
Record name Wortmannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19545-26-7
Record name Wortmannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19545-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wortmannin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wortmannin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Wortmannin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WORTMANNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVA4O219QW
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Retrosynthesis Analysis

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